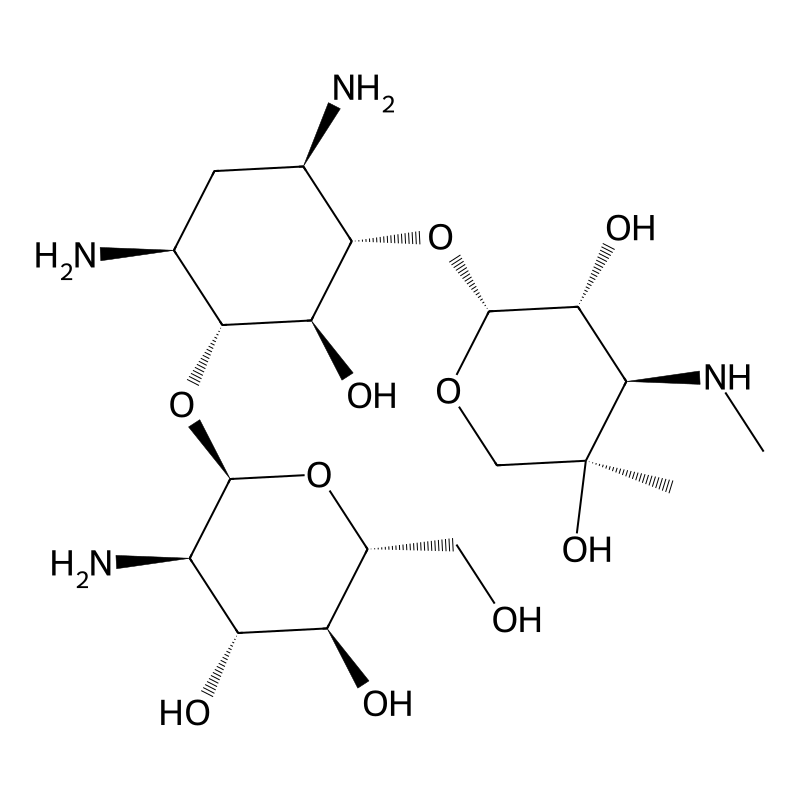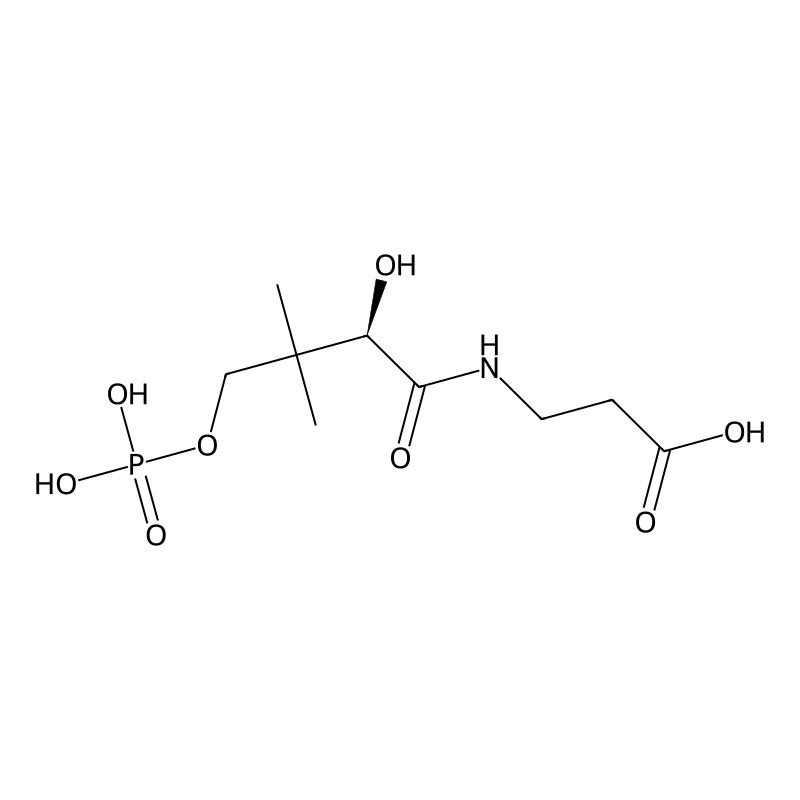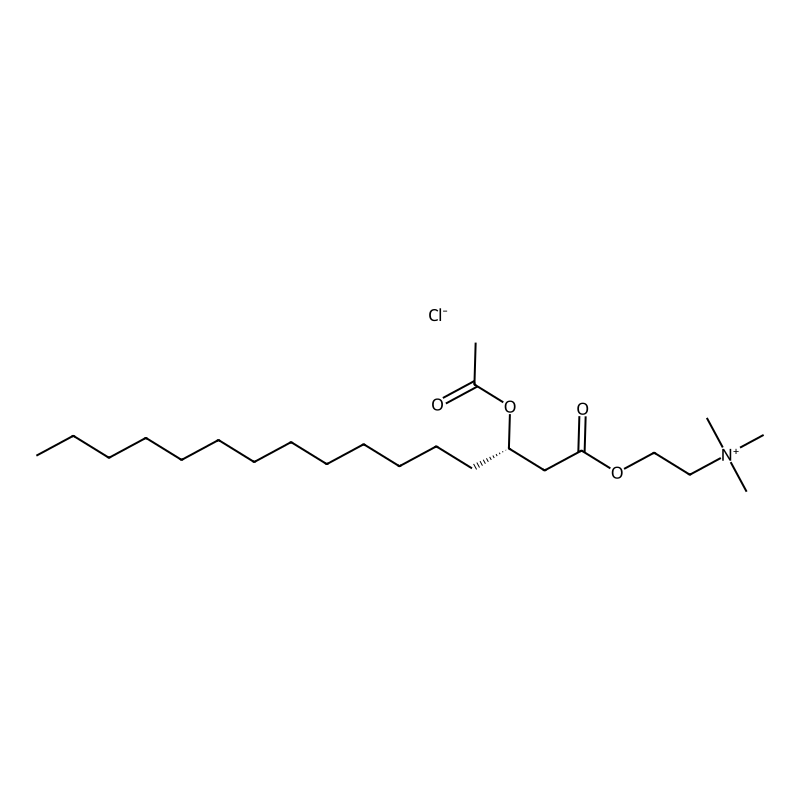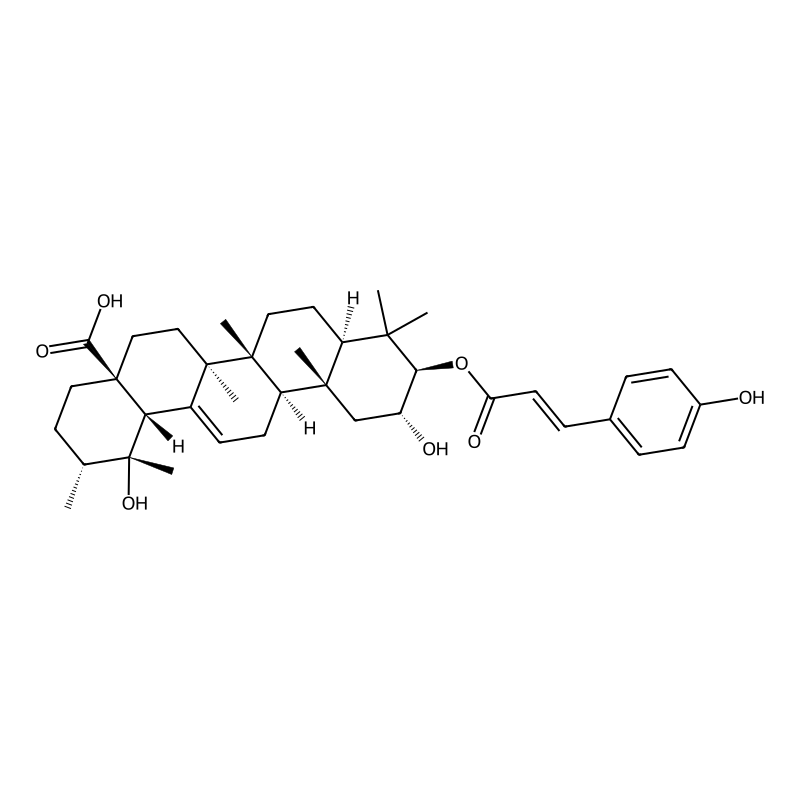Methylmethionine sulfonium chloride
C6H14ClNO2S
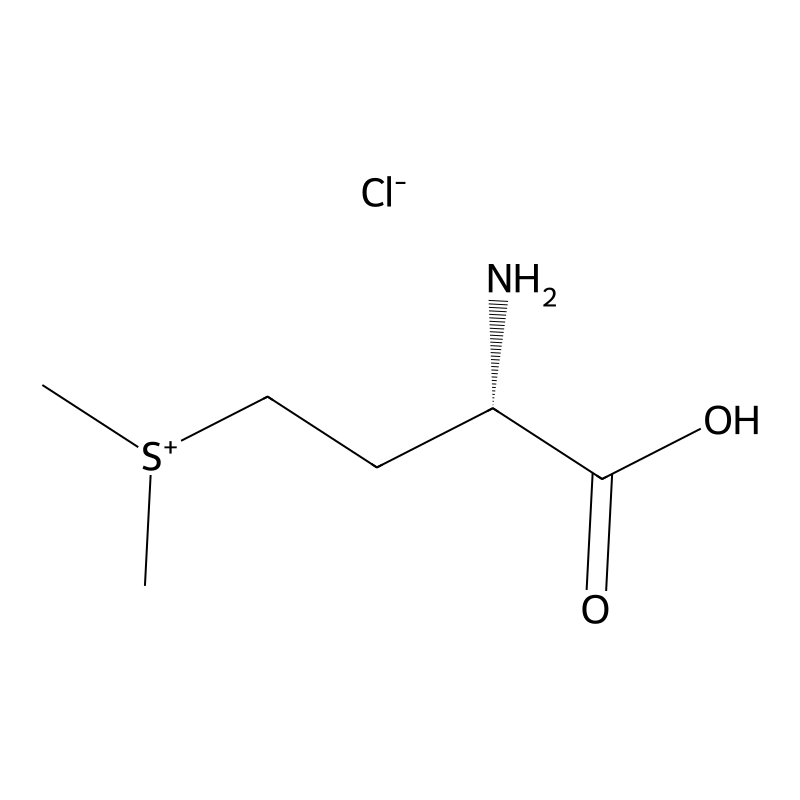
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H14ClNO2S
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Gastrointestinal Health
One of the most studied areas of MMSC research is its effect on gastrointestinal health. Early research suggested MMSC might promote healing of peptic ulcers. Studies have shown it may stimulate mucus production and protect the stomach lining, potentially aiding ulcer healing []. However, more recent and robust clinical trials are needed to confirm these findings []. MMSC is also being investigated for its role in other gastrointestinal conditions like colitis and gastritis, but research in this area is limited [].
Other Potential Applications
Beyond gastrointestinal health, some scientific research suggests MMSC may have other potential applications:
- Anti-obesity effects: Studies on cell lines suggest MMSC might play a role in regulating fat cell differentiation, potentially impacting obesity development []. However, further research is needed to understand its effectiveness in humans.
- Other effects: Additional research areas include investigating MMSC's potential effects on wound healing and diabetes, but these areas are in the early stages of exploration [, ].
Methylmethionine sulfonium chloride, also known as S-methylmethionine sulfonium chloride, is a derivative of the amino acid methionine. It has the chemical formula and is characterized by its sulfonium functional group, which plays a crucial role in various biological processes. This compound is often referred to as "vitamin U," although it does not meet the strict criteria to be classified as a vitamin. It is predominantly found in green vegetables and has been associated with health benefits, particularly in gastrointestinal health .
Uniqueness of Methylmethionine Sulfonium Chloride
Methylmethionine sulfonium chloride stands out due to its specific role as a methyl donor and its unique biosynthetic pathway from methionine. Unlike other similar compounds, it is particularly abundant in plants and has been linked to specific health benefits related to gastrointestinal health. Its potential applications in both pharmaceuticals and cosmetics further enhance its significance within this class of compounds.
Methylmethionine sulfonium chloride exhibits various biological activities:
- Gastrointestinal Health: It has been used to promote healing in gastric ulcers and is thought to assist in reducing inflammation in the gastrointestinal tract .
- Cell Proliferation: Recent studies have shown that derivatives of this compound can enhance cell proliferation and protect against ultraviolet radiation damage .
- Antioxidant Properties: The compound may help mitigate oxidative stress by regulating nitric oxide levels in biological systems .
Methylmethionine sulfonium chloride has several applications:
- Pharmaceuticals: It is used in formulations aimed at treating gastrointestinal disorders such as peptic ulcers and gastritis .
- Cosmetics: Due to its skin-protective effects, derivatives of this compound are being investigated for use in cosmetic products .
- Agriculture: Its role as a precursor for dimethylsulfoniopropionate (a compound involved in plant stress responses) highlights its potential agricultural applications .
Studies on methylmethionine sulfonium chloride indicate interactions with various biological molecules:
- Nitric Oxide Regulation: Research has demonstrated that this compound can influence nitric oxide levels, which are crucial for numerous physiological processes .
- Cellular Interactions: In vitro studies have shown that it can enhance the proliferation of human dermal fibroblasts and keratinocytes, suggesting its role in skin health and repair mechanisms .
Several compounds share structural or functional similarities with methylmethionine sulfonium chloride:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Methionine | Precursor to methylmethionine sulfonium chloride | |
| Dimethylsulfoniopropionate | Osmolyte involved in plant stress responses | |
| S-Adenosylmethionine | Methyl donor involved in various bio
Purity >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
Physical Description White crystalline powder;; characteristic cabbage taste and aroma
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 2
Exact Mass 199.0433776 g/mol
Monoisotopic Mass 199.0433776 g/mol
Heavy Atom Count 11
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
G9CUR2204U
GHS Hazard Statements
Aggregated GHS information provided by 115 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 115 companies. For more detailed information, please visit ECHA C&L website; Of the 2 notification(s) provided by 114 of 115 companies with hazard statement code(s):; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. MeSH Pharmacological Classification
Vitamins
ATC Code
A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord) A02BX - Other drugs for peptic ulcer and gastro-oesophageal reflux disease (gord) A02BX04 - Methiosulfonium chloride Pictograms
Irritant Other CAS
1115-84-0
Wikipedia
Methylmethionine chloride
Use Classification
Food additives -> Flavoring Agents
Dates
Modify: 2023-07-15
1: Oktay S, Bayrak G, Alev B, Ipekci H, Ustundag UV, Turkyilmaz IB, Pisiriciler R, Emekli-Alturfan E, Tunali-Akbay T, Yanardag R, Yarat A. The effect of vitamin U on the lung tissue of pentyleneterazole-induced seizures in rats. Naunyn Schmiedebergs Arch Pharmacol. 2018 Feb;391(2):177-184. doi: 10.1007/s00210-017-1447-3. Epub 2017 Dec 7. PubMed PMID: 29218374.
2: Cohen H, Hacham Y, Panizel I, Rogachev I, Aharoni A, Amir R. Repression of CYSTATHIONINE γ-SYNTHASE in Seeds Recruits the S-Methylmethionine Cycle. Plant Physiol. 2017 Jul;174(3):1322-1333. doi: 10.1104/pp.17.00579. Epub 2017 May 23. PubMed PMID: 28536103; PubMed Central PMCID: PMC5490928. 3: Cohen H, Salmon A, Tietel Z, Hacham Y, Amir R. The relative contribution of genes operating in the S-methylmethionine cycle to methionine metabolism in Arabidopsis seeds. Plant Cell Rep. 2017 May;36(5):731-743. doi: 10.1007/s00299-017-2124-1. Epub 2017 Mar 13. PubMed PMID: 28289884. 4: Kim KT, Kim JS, Kim MH, Park JH, Lee JY, Lee W, Min KK, Song MG, Choi CY, Kim WS, Oh HK, Kim DD. Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-(L)-Methionine. Biomol Ther (Seoul). 2017 Jul 1;25(4):434-440. doi: 10.4062/biomolther.2016.254. PubMed PMID: 28274096; PubMed Central PMCID: PMC5499623. 5: Song JH, Lee HR, Shim SM. Determination of S-methyl-L-methionine (SMM) from Brassicaceae Family Vegetables and Characterization of the Intestinal Transport of SMM by Caco-2 Cells. J Food Sci. 2017 Jan;82(1):36-43. doi: 10.1111/1750-3841.13556. Epub 2016 Nov 24. PubMed PMID: 27883364. 6: Khrystych TN, Gontsaryuk DA. [ABOUT CO-OCCURRENCE OF CRHONIC PANCREATITIS WITH GASTRODUODENAL DISEASES]. Lik Sprava. 2015 Apr-Jun;(3-4):87-94. Review. Russian. PubMed PMID: 26827446. 7: Son YR, Choi EH, Kim GT, Park TS, Shim SM. Bioefficacy of Graviola leaf extracts in scavenging free radicals and upregulating antioxidant genes. Food Funct. 2016 Feb;7(2):861-71. doi: 10.1039/c5fo01258a. PubMed PMID: 26674326. 8: Kim WS, Seo HM, Kim WK, Choi JS, Kim I, Sung JH. The Photoprotective Effect of S-Methylmethionine Sulfonium in Skin. Int J Mol Sci. 2015 Jul 28;16(8):17088-100. doi: 10.3390/ijms160817088. PubMed PMID: 26225962; PubMed Central PMCID: PMC4581185. 9: Gezginci-Oktayoglu S, Turkyilmaz IB, Ercin M, Yanardag R, Bolkent S. Vitamin U has a protective effect on valproic acid-induced renal damage due to its anti-oxidant, anti-inflammatory, and anti-fibrotic properties. Protoplasma. 2016 Jan;253(1):127-35. doi: 10.1007/s00709-015-0796-3. Epub 2015 Mar 24. PubMed PMID: 25802006. 10: Tunali S, Kahraman S, Yanardag R. Vitamin U, a novel free radical scavenger, prevents lens injury in rats administered with valproic acid. Hum Exp Toxicol. 2015 Sep;34(9):904-10. doi: 10.1177/0960327114561665. Epub 2014 Dec 9. PubMed PMID: 25504687. 11: Frank A, Cohen H, Hoffman D, Amir R. Methionine and S-methylmethionine exhibit temporal and spatial accumulation patterns during the Arabidopsis life cycle. Amino Acids. 2015 Mar;47(3):497-510. doi: 10.1007/s00726-014-1881-1. Epub 2014 Dec 10. PubMed PMID: 25488426. 12: Morisaki A, Yamada N, Yamanaka S, Matsui K. Dimethyl sulfide as a source of the seaweed-like aroma in cooked soybeans and correlation with its precursor, S-methylmethionine (vitamin U). J Agric Food Chem. 2014 Aug 20;62(33):8289-94. doi: 10.1021/jf501614j. Epub 2014 Aug 12. PubMed PMID: 25090616. 13: Juhász C, Dwivedi S, Kamson DO, Michelhaugh SK, Mittal S. Comparison of amino acid positron emission tomographic radiotracers for molecular imaging of primary and metastatic brain tumors. Mol Imaging. 2014;13. doi: 10.2310/7290.2014.00015. Review. PubMed PMID: 24825818; PubMed Central PMCID: PMC4199087. 14: Sato D, Sugimoto M, Akashi H, Tomita M, Soga T. Comparative metabolite profiling of foxglove aphids (Aulacorthum solani Kaltenbach) on leaves of resistant and susceptible soybean strains. Mol Biosyst. 2014 Apr;10(4):909-15. doi: 10.1039/c3mb70595a. Epub 2014 Feb 11. PubMed PMID: 24514152. 15: Lee HR, Cho SD, Lee WK, Kim GH, Shim SM. Digestive recovery of sulfur-methyl-L-methionine and its bioaccessibility in Kimchi cabbages using a simulated in vitro digestion model system. J Sci Food Agric. 2014 Jan 15;94(1):109-12. doi: 10.1002/jsfa.6205. Epub 2013 May 29. PubMed PMID: 23633413. 16: Patananan AN, Palmer JM, Garvey GS, Keller NP, Clarke SG. A novel automethylation reaction in the Aspergillus nidulans LaeA protein generates S-methylmethionine. J Biol Chem. 2013 May 17;288(20):14032-45. doi: 10.1074/jbc.M113.465765. Epub 2013 Mar 26. PubMed PMID: 23532849; PubMed Central PMCID: PMC3656261. 17: Barding GA Jr, Béni S, Fukao T, Bailey-Serres J, Larive CK. Comparison of GC-MS and NMR for metabolite profiling of rice subjected to submergence stress. J Proteome Res. 2013 Feb 1;12(2):898-909. doi: 10.1021/pr300953k. Epub 2012 Dec 27. PubMed PMID: 23205590. 18: Sokmen BB, Tunali S, Yanardag R. Effects of vitamin U (S-methyl methionine sulphonium chloride) on valproic acid induced liver injury in rats. Food Chem Toxicol. 2012 Oct;50(10):3562-6. doi: 10.1016/j.fct.2012.07.056. Epub 2012 Aug 4. PubMed PMID: 22889891. 19: Flores-Mireles AL, Eberhard A, Winans SC. Agrobacterium tumefaciens can obtain sulphur from an opine that is synthesized by octopine synthase using S-methylmethionine as a substrate. Mol Microbiol. 2012 Jun;84(5):845-56. doi: 10.1111/j.1365-2958.2012.08061.x. Epub 2012 May 2. PubMed PMID: 22486934; PubMed Central PMCID: PMC3359404. 20: Lee NY, Park KY, Min HJ, Song KY, Lim YY, Park J, Kim BJ, Kim MN. Inhibitory Effect of Vitamin U (S-Methylmethionine Sulfonium Chloride) on Differentiation in 3T3-L1 Pre-adipocyte Cell Lines. Ann Dermatol. 2012 Feb;24(1):39-44. doi: 10.5021/ad.2012.24.1.39. Epub 2012 Feb 2. PubMed PMID: 22363154; PubMed Central PMCID: PMC3283849. Explore Compound TypesGet ideal chemicals from 750K+ compounds
|





